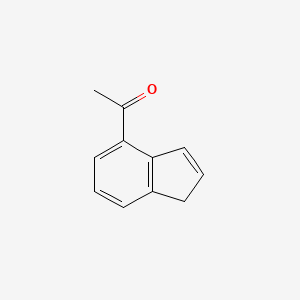

1-(1H-inden-4-il)etanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-inden-4-yl)ethanone is an organic compound that belongs to the class of indene derivatives It is characterized by an indene ring system with an ethanone group attached to the fourth position

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(1H-inden-4-yl)ethanone is an organic compound with the molecular formula C17H24O. It belongs to the family of acetophenones and possesses a unique structure that contributes to its aromatic properties. The compound's structure can be represented as follows:

Fragrance Ingredient in Cosmetics

One of the primary applications of 1-(1H-inden-4-yl)ethanone is as a fragrance ingredient in perfumes and personal care products. It is widely used due to its pleasant scent profile, which enhances the overall fragrance experience in various formulations. The International Fragrance Association (IFRA) includes this compound in its lists, indicating its recognized safety for use in cosmetics .

Toxicological Assessments

Research has been conducted to assess the potential health impacts of 1-(1H-inden-4-yl)ethanone. A tier II human health assessment evaluated its skin sensitization potential using in vitro methods. Results indicated that the compound did not induce significant skin sensitization responses, suggesting a favorable safety profile for cosmetic applications .

Environmental Impact Studies

The environmental implications of 1-(1H-inden-4-yl)ethanone have also been investigated. Studies have shown that while it is generally regarded as safe, there are considerations regarding its persistence and bioaccumulation in aquatic environments. Regulatory assessments have been conducted to ensure compliance with environmental safety standards .

Case Study 1: Application in Fragrance Development

A notable case study involves the development of a new fragrance line incorporating 1-(1H-inden-4-yl)ethanone. Researchers aimed to create a scent profile that appealed to younger consumers while maintaining compliance with regulatory standards. The study highlighted the effectiveness of this compound in achieving a desired olfactory experience without compromising safety.

Key Findings:

- Consumer Acceptance: Surveys indicated high levels of consumer satisfaction with fragrances containing 1-(1H-inden-4-yl)ethanone.

- Regulatory Compliance: The formulation met all safety requirements set forth by cosmetic regulatory bodies.

Case Study 2: Toxicological Research

Another significant case study focused on the toxicological assessment of 1-(1H-inden-4-yl)ethanone for regulatory purposes. This research was pivotal for companies seeking to market products containing this compound.

Key Findings:

- Skin Sensitization Tests: In vitro tests showed no significant sensitization potential at tested concentrations.

- Recommendations: The findings supported the continued use of this compound in cosmetic formulations, with recommendations for monitoring exposure levels.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure with 1-(1h-inden-4-yl)ethanone, have been found to bind with high affinity to multiple receptors . This suggests that 1-(1H-inden-4-yl)ethanone may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that 1-(1H-inden-4-yl)ethanone may exhibit similar interactions and effects.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could potentially be affected by 1-(1H-inden-4-yl)ethanone as well.

Pharmacokinetics

The molecular weight of 1-(1h-inden-4-yl)ethanone is 1602124 , which is within the optimal range for drug-like molecules. This suggests that it may have favorable pharmacokinetic properties, including good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is plausible that 1-(1H-inden-4-yl)ethanone may have diverse molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

1-(1H-inden-4-yl)ethanone, as an indole derivative, may interact with various enzymes, proteins, and other biomolecules. Indole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties

Cellular Effects

The effects of 1-(1H-inden-4-yl)ethanone on cellular processes could be extensive, given the broad spectrum of biological activities associated with indole derivatives It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(1H-inden-4-yl)ethanone is likely to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and the nature of these interactions remain to be determined.

Metabolic Pathways

Given the biological activities of indole derivatives, it is plausible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1H-inden-4-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of indene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(1H-inden-4-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1H-inden-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparación Con Compuestos Similares

1-(1H-inden-4-yl)ethanone can be compared to other indene derivatives, such as:

- 1-(1H-inden-3-yl)ethanone

- 1-(1H-inden-2-yl)ethanone

- 1-(1H-inden-5-yl)ethanone

These compounds share a similar indene core structure but differ in the position of the ethanone group. The unique positioning of the ethanone group in 1-(1H-inden-4-yl)ethanone contributes to its distinct chemical properties and reactivity.

Actividad Biológica

1-(1H-inden-4-yl)ethanone, also known as indanone derivative, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(1H-inden-4-yl)ethanone features a bicyclic structure with a ketone functional group. The presence of the indene moiety contributes to its unique chemical reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies suggest that 1-(1H-inden-4-yl)ethanone may exhibit anticancer properties. Research indicates that compounds with similar structures often demonstrate significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the ability of indanone derivatives to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary evaluations suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in cellular models. This activity is particularly relevant for developing treatments for chronic inflammatory diseases.

Antioxidant Activity

Another area of interest is the antioxidant potential of 1-(1H-inden-4-yl)ethanone. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that indanone derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

The biological effects of 1-(1H-inden-4-yl)ethanone may be attributed to its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding with biological macromolecules, influencing their structure and function. Additionally, it may modulate the activity of enzymes and receptors involved in disease pathways .

Study on Anticancer Activity

In a recent study evaluating the anticancer effects of various indanone derivatives, 1-(1H-inden-4-yl)ethanone was tested against breast cancer cell lines. The results indicated an IC50 value of approximately 20 µM, suggesting moderate cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Evaluation of Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of this compound utilized lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) production when treated with 50 µM of 1-(1H-inden-4-yl)ethanone, indicating its potential as an anti-inflammatory agent .

Data Summary

| Biological Activity | IC50/Effect Level | Mechanism |

|---|---|---|

| Anticancer (Breast Cancer) | ~20 µM | Induction of apoptosis |

| Anti-inflammatory | Significant reduction in TNF-α | Inhibition of pro-inflammatory cytokines |

| Antioxidant | Effective scavenging | Free radical neutralization |

Propiedades

IUPAC Name |

1-(1H-inden-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2-4,6-7H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSNCHQXTAWOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C=CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.